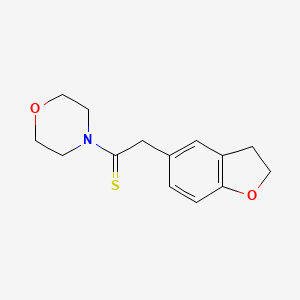

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Vue d'ensemble

Description

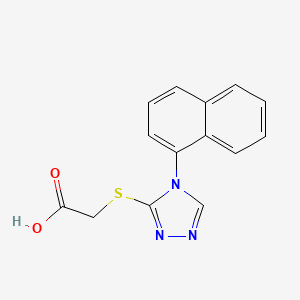

The compound “2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione” is a sulfur-containing organic compound. The 2,3-dihydrobenzofuran part of the molecule is a type of heterocyclic compound that is found in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods .Applications De Recherche Scientifique

Antioxidant Activity and Analytical Methods

Research on antioxidants is significant due to their applications in food engineering, medicine, and pharmacy. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, have been employed to determine the antioxidant activity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, provide insights into the antioxidant capacity of complex samples, which could be relevant for assessing the antioxidant potential of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (Munteanu & Apetrei, 2021).

Photocatalytic Degradation of Pollutants

Studies on the photocatalytic degradation of pollutants, such as aromatic and alicyclic compounds in water, highlight the environmental applications of certain chemicals. The degradation pathways and the identification of by-products in these processes are crucial for understanding the removal of pollutants from water, suggesting potential environmental remediation applications for related compounds (Pichat, 1997).

Synthetic and Medicinal Chemistry

The synthesis and pharmacological investigations of morpholine and pyrans derivatives, as well as 2,4-thiazolidinedione (TZD) based ligands, have revealed a broad spectrum of pharmacological activities. These studies underscore the importance of structural modifications to enhance biological activities, pointing towards the potential medicinal applications of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione in developing novel therapeutic agents (Asif & Imran, 2019); (Singh et al., 2022).

Environmental Remediation

The use of redox mediators in conjunction with oxidoreductive enzymes has been explored for the degradation of organic pollutants in wastewater. This approach highlights the potential for employing specific compounds in enhancing the efficiency of pollutant degradation, offering a sustainable method for environmental cleanup (Husain & Husain, 2007).

Mécanisme D'action

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . They have been found to activate nerve growth factors , exhibit anti-inflammatory , antioxidant properties , anti-Alzheimer’s disease , antibacterial activity and anticancer activity . They have also been shown to be kinase inhibitors .

Mode of Action

Benzofuran derivatives have been shown to exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of vegfr-2 .

Biochemical Pathways

It is known that benzofuran derivatives can affect a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

It is known that benzofuran derivatives can have a wide range of effects due to their diverse pharmacological activities .

Propriétés

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c18-14(15-4-7-16-8-5-15)10-11-1-2-13-12(9-11)3-6-17-13/h1-2,9H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKYKWNXAKNZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=S)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

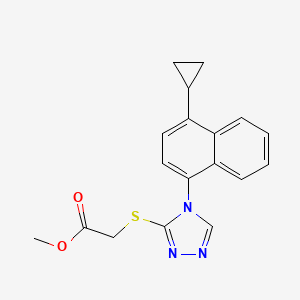

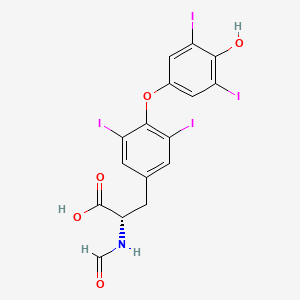

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)